5,7-Dihydroxy-6,8-Dimethoxyflavone
Übersicht
Beschreibung
elongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.
Wissenschaftliche Forschungsanwendungen
Krebsvorbeugung und -behandlung
Polymethoxyflavone (PMFs), eine Gruppe von Flavonoidverbindungen, zu denen auch 5,7-Dihydroxy-6,8-Dimethoxyflavone gehört, wurden auf ihre entzündungshemmenden und krebshemmenden Wirkungen untersucht . PMFs sind aufgrund ihrer Methoxygruppen lipophiler als Hydroxylflavone, was ihre biologischen Aktivitäten beeinflussen kann . Forscher haben herausgefunden, dass hydroxylierte PMFs (HPMFs) einer der wichtigsten Metaboliten von PMFs im Tierurin und -kot sind . Obwohl PMF und HPMFs eine krebshemmende Wirkung gegen verschiedene Krebsarten zeigen, ist ihre geringe Hydrophilie ein entscheidender Faktor, der ihre biologische Wirksamkeit beeinflussen kann .
Hemmung der Prostaglandin-E2-Produktion
Es wurde berichtet, dass 6-Methoxywogonin eine hemmende Wirkung auf die Produktion von Prostaglandin E2 (PGE2) hat . PGE2 ist ein bioaktives Lipid, das eine entscheidende Rolle bei Entzündungen und Krebs spielt. Die Hemmung seiner Produktion kann möglicherweise zu entzündungshemmenden und krebshemmenden Wirkungen führen .
Antioxidative Eigenschaften
Flavonoide, einschließlich this compound, sind bekannt für ihre antioxidativen Eigenschaften . Sie können freie Radikale neutralisieren, die instabile Moleküle sind, die Schäden an den Zellen im Körper verursachen können. Diese Eigenschaft macht sie möglicherweise nützlich zur Vorbeugung von Krankheiten, die mit oxidativem Stress zusammenhängen, wie z. B. Herzkrankheiten und Krebs
Safety and Hazards
Wirkmechanismus
Target of Action
5,7-Dihydroxy-6,8-dimethoxyflavone, also known as 6-Methoxywogonin, is a naturally occurring flavonoid derivative. Its primary target is the GABA (A) Receptor Benzodiazepine Binding Site in humans . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
6-Methoxywogonin acts as a ligand for the GABA (A) Receptor Benzodiazepine Binding Site . By binding to this site, it can modulate the activity of the receptor,
Biochemische Analyse
Biochemical Properties
5,7-Dihydroxy-6,8-dimethoxyflavone has been found to have potential anticancer properties and may have cytotoxic effects on certain cancer cell lines . It may also have anti-inflammatory effects, potentially reducing inflammatory responses .
Cellular Effects
The chemicals baicalein, wogonin, baicalin and wogonoside derived from Chinese skullcap may block the signal transduction of cancer by controlling the nuclear factor-κB (NF-κB) signaling pathway, protein tyrosine kinase (PTK) pathway and mitogen-activated protein kinase (MAPK) signaling pathway .
Molecular Mechanism
It is known that polymethoxyflavones (PMFs), a group of flavonoid compounds, have been intensively studied for their anti-inflammatory and anticancer activities . PMFs are more lipophilic than hydroxyl flavones due to their methoxy groups, which may affect their biological activities .
Temporal Effects in Laboratory Settings
It is known that it has strong antioxidant activity and can counteract the damage of free radicals .
Dosage Effects in Animal Models
Some animal evidence suggests that similar compounds may have cognitive and motor benefits .
Metabolic Pathways
It is known that hydroxylated polymethoxyflavones (HPMFs) are one of the major metabolites of PMFs in animal urine and feces .
Transport and Distribution
It is known that it is a yellow crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as alcohols and ether .
Subcellular Localization
It is known that it is a yellow crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as alcohols and ether .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-6,8-dimethoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)17(22-2)14(16)20/h3-8,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVYFSLWUBLPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469415 | |
Record name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-45-6 | |
Record name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6-Methoxywogonin?
A1: 6-Methoxywogonin has been identified as a constituent of Scutellaria baicalensis Georgi, a traditional medicinal plant. [] It has also been isolated from Eremostachys laciniata (L) Bunge, a plant belonging to the Lamiaceae family. []
Q2: Can 6-Methoxywogonin be produced through methods other than plant extraction?
A2: Yes, recent research has demonstrated the de novo production of 6-Methoxywogonin from ethanol using genetically engineered Pichia pastoris yeast. This approach offers a potentially more sustainable and efficient alternative to traditional plant extraction methods. []
Q3: What is the significance of using a Crabtree-negative yeast like Pichia pastoris for 6-Methoxywogonin production?
A3: Crabtree-negative yeasts like Pichia pastoris are preferred for producing compounds like 6-Methoxywogonin because they exhibit reduced ethanol formation even under high glucose concentrations. This characteristic allows for more efficient utilization of the carbon source for target compound production. []
Q4: What challenges were encountered during the microbial production of 6-Methoxywogonin, and how were they addressed?
A4: Researchers observed that the accumulation of intermediate compounds, particularly cinnamic acid, negatively impacted the production capacity of the engineered yeast. This challenge was addressed by culturing the yeast at a near-neutral pH and utilizing ethanol as the primary carbon source. []
Q5: How was the biosynthetic pathway optimized to enhance 6-Methoxywogonin production in Pichia pastoris?
A5: The biosynthetic pathway was divided into five modules, each controlled by ethanol-induced and constitutive transcriptional amplification devices. This fine-tuning approach reduced byproduct accumulation and significantly increased the production of 6-Methoxywogonin. []
Q6: What is the significance of the reported 6-Methoxywogonin titer achieved in the Pichia pastoris system?
A6: The study reported a 6-Methoxywogonin production titer of 339.5 mg/L, marking the first instance of this compound's production using this method. This achievement underscores the potential of engineered yeast systems for producing valuable plant-derived compounds. []
Q7: What are the potential applications of orthogonal projection to latent structure (OPLS) combined with principal component analysis (PCA) in relation to 6-Methoxywogonin research?
A7: OPLS combined with PCA can be used to screen and identify flavonoids, including 6-Methoxywogonin, that exhibit inhibitory effects on prostaglandin E2 (PGE2) production. [, ]
Q8: Is 6-Methoxywogonin found in other species within the Labiatae family besides Eremostachys laciniata?
A8: While 6-Methoxywogonin has been specifically identified in Eremostachys laciniata, further research is needed to determine its presence in other Labiatae species. [, ]
Q9: Has the structure of 5,7-Dihydroxy-6,8-dimethoxyflavone been confirmed through synthetic methods?
A9: Yes, the structure of this compound has been confirmed through independent synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.